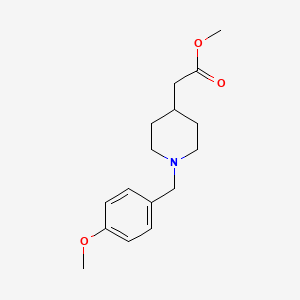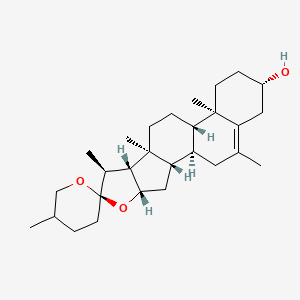
6-Methyldiosgenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyldiosgenin is a naturally occurring steroidal saponin derived from plants, particularly yams It is a derivative of diosgenin, which is widely recognized for its role in the synthesis of steroidal drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyldiosgenin typically involves the modification of diosgenin. One common method includes the use of pyridine and thionyl chloride to introduce the methyl group at the 6th position of the diosgenin molecule . Another method involves the use of potassium hydroxide as a reagent .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, including tissue culture and genetic modification of diosgenin-producing plants. These methods aim to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Methyldiosgenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the double bonds within the steroidal structure.
Substitution: This reaction can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can result in the formation of alcohols.
Scientific Research Applications
6-Methyldiosgenin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various steroidal drugs.
Biology: It is studied for its potential effects on cellular processes, including cell differentiation and apoptosis.
Industry: It is used in the production of steroidal drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-Methyldiosgenin involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in steroidogenesis and to influence signaling pathways related to cell growth and apoptosis . The compound’s ability to induce apoptosis in cancer cells is particularly noteworthy, as it involves the activation of caspases and the regulation of Bcl-2 family proteins.
Comparison with Similar Compounds
Diosgenin: The parent compound from which 6-Methyldiosgenin is derived.
6-Methoxy Diosgenin: Another derivative with a methoxy group at the 6th position.
Spirostan-3,6-diol: A related compound with similar steroidal structure.
Uniqueness: this compound is unique due to the presence of the methyl group at the 6th position, which can influence its biological activity and chemical reactivity. This modification can enhance its potential as a precursor for the synthesis of specific steroidal drugs and bioactive compounds .
Properties
Molecular Formula |
C28H44O3 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C28H44O3/c1-16-6-11-28(30-15-16)18(3)25-24(31-28)14-23-20-12-17(2)22-13-19(29)7-9-26(22,4)21(20)8-10-27(23,25)5/h16,18-21,23-25,29H,6-15H2,1-5H3/t16?,18-,19-,20+,21-,23-,24-,25-,26+,27-,28+/m0/s1 |
InChI Key |
RJQCTQMDJCNDGK-CYLZVYOHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC(=C5[C@@]4(CC[C@@H](C5)O)C)C)C)O[C@]16CCC(CO6)C |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)O)C)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


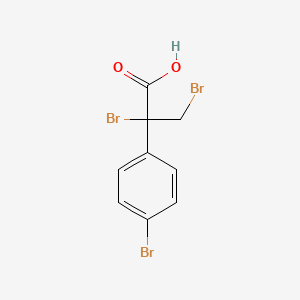

![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)

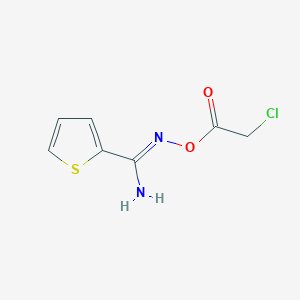
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
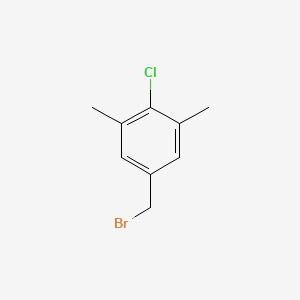
![1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12827307.png)
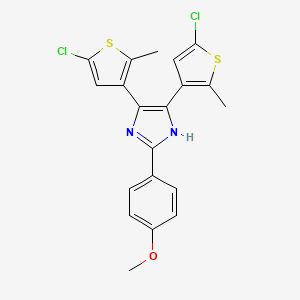
![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)
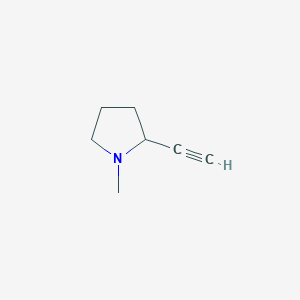
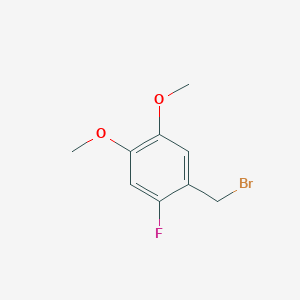
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
